Cas no 17575-15-4 (4-Hydroxy-7-methoxycoumarin)
4-Hydroxy-7-methoxycoumarin Chemical and Physical Properties
Names and Identifiers
-
- 4-Hydroxy-7-methoxycoumarin
- 2H-1-Benzopyran-2-one,4-hydroxy-7-methoxy-
- 4-hydroxy-7-methoxychromen-2-one
- AURORA KA-3735
- 4-Hydroxy-herniarin
- 7-METHOXY-4-HYDROXYCOUMARIN
- 4-Hydroxy-7-methoxy-2H-chromen-2-one
- 4-Hydroxy-7-Methoxy-2H-1-benzopyran-2-one
- 4-Hydroxy-7-methoxy-2H-chromen-2-one, 4-Hydroxy-7-methoxy-2-oxo-2H-chromene
- 4-Hydroxy-7-methoxycoumarin,95%
- 4-HYDROXY-7-METHOXYCOUMARIN 97%
- 2H-1-BENZOPYRAN-2-ONE, 4-HYDROXY-7-METHOXY-
- 2-hydroxy-7-methoxy-4h-chromen-4-one
- 4-hydroxy-7-met hoxycoumarin
- 4-Hydroxy-7-methoxy-coumarin
- MJBHLQMPKBMZSF-UHFFFAOYSA-N
- 2-hydroxy-7-methoxychromen-4-one
- CS-0063810
- H1420
- BB 0259567
- SCHEMBL3911979
- DTXSID40715868
- 17575-15-4
- MFCD00673700
- T71936
- J-011130
- AS-65812
- AKOS005175104
- CHEMBL1631881
- A1-00331
- 1ST164142
- 4-hydroxy-7-methoxycoumarin, AldrichCPR
- FT-0618671
- NS00116896
-
- MDL: MFCD00673700
- Inchi: 1S/C10H8O4/c1-13-6-2-3-7-8(11)5-10(12)14-9(7)4-6/h2-5,11H,1H3
- InChI Key: MJBHLQMPKBMZSF-UHFFFAOYSA-N
- SMILES: O1C(C=C(C2C=CC(=CC1=2)OC)O)=O
Computed Properties
- Exact Mass: 192.04200
- Monoisotopic Mass: 192.042
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.7
Experimental Properties
- Color/Form: Uncertain
- Density: 1.0825 (rough estimate)
- Melting Point: 263-265 °C
- Boiling Point: 390.141 ℃ at 760 mmHg
- Flash Point: 141.5 ºC
- Refractive Index: 1.4440 (estimate)
- PSA: 59.67000
- LogP: 1.50720
- Solubility: Uncertain
- λmax: 308(EtOH)(lit.)
4-Hydroxy-7-methoxycoumarin Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38-22
- Safety Instruction: 37/39-26
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:-20°C Freezer
- Safety Term:S37/39-26
4-Hydroxy-7-methoxycoumarin Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Hydroxy-7-methoxycoumarin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H863128-250mg |
4-Hydroxy-7-methoxycoumarin |
17575-15-4 | ≥98%(GC)(T) | 250mg |
316.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1420-5G |
4-Hydroxy-7-methoxycoumarin |
17575-15-4 | >98.0%(GC)(T) | 5g |
¥1350.00 | 2024-04-17 | |
| TRC | H946275-2g |
4-Hydroxy-7-methoxycoumarin |
17575-15-4 | 2g |
$167.00 | 2023-05-18 | ||
| TRC | H946275-5g |
4-Hydroxy-7-methoxycoumarin |
17575-15-4 | 5g |
$ 234.00 | 2023-09-07 | ||
| TRC | H946275-10g |
4-Hydroxy-7-methoxycoumarin |
17575-15-4 | 10g |
$ 448.00 | 2023-09-07 | ||
| TRC | H946275-25g |
4-Hydroxy-7-methoxycoumarin |
17575-15-4 | 25g |
$ 900.00 | 2022-06-04 | ||
| TRC | H946275-50g |
4-Hydroxy-7-methoxycoumarin |
17575-15-4 | 50g |
$1774.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X41665-1g |
4-Hydroxy-7-methoxy-2H-chromen-2-one |
17575-15-4 | 98% | 1g |
¥224.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X41665-100mg |
4-Hydroxy-7-methoxy-2H-chromen-2-one |
17575-15-4 | 98% | 100mg |
¥126.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X41665-250mg |
4-Hydroxy-7-methoxy-2H-chromen-2-one |
17575-15-4 | 98% | 250mg |
¥77.0 | 2024-07-18 |
4-Hydroxy-7-methoxycoumarin Suppliers
4-Hydroxy-7-methoxycoumarin Related Literature
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 4-Hydroxy-7-methoxycoumarin
4-Hydroxy-7-methoxycoumarin (CAS No. 17575-15-4): A Comprehensive Overview
4-Hydroxy-7-methoxycoumarin, identified by its Chemical Abstracts Service (CAS) number CAS No. 17575-15-4, is a naturally occurring coumarin derivative with significant pharmacological and biochemical applications. This compound, characterized by its hydroxyl and methoxy substituents on the coumarin core, has garnered considerable attention in recent years due to its diverse biological activities and potential therapeutic benefits.
The structural framework of 4-Hydroxy-7-methoxycoumarin consists of a benzopyranone ring system, which is a hallmark of many bioactive coumarins. The presence of both hydroxyl and methoxy groups at specific positions enhances its reactivity and interaction with various biological targets. This unique structural feature contributes to its multifaceted roles in pharmaceutical research and development.
Recent studies have highlighted the pharmacological significance of 4-Hydroxy-7-methoxycoumarin. Research indicates that this compound exhibits potent antioxidant, anti-inflammatory, and antimicrobial properties. These effects are attributed to its ability to scavenge free radicals and modulate inflammatory pathways, making it a promising candidate for the treatment of oxidative stress-related diseases and inflammatory conditions.
In addition to its antioxidant properties, 4-Hydroxy-7-methoxycoumarin has shown notable anticancer activities. Preclinical studies have demonstrated that it can induce apoptosis in various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. The compound’s ability to selectively target cancer cells while sparing healthy cells makes it an attractive option for further development into a chemotherapeutic agent.
The antimicrobial properties of 4-Hydroxy-7-methoxycoumarin have also been extensively studied. Research suggests that it can effectively inhibit the growth of a wide range of bacteria, fungi, and viruses. This broad-spectrum antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes. These findings make 4-Hydroxy-7-methoxycoumarin a valuable candidate for developing novel antimicrobial agents to combat drug-resistant infections.
The compound’s potential in neurological disorders has not been overlooked. Emerging research indicates that 4-Hydroxy-7-methoxycoumarin may have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and exert protective effects on neuronal cells suggests its therapeutic potential in maintaining brain health.
The synthesis and isolation of 4-Hydroxy-7-methoxycoumarin are areas of active research. Various synthetic pathways have been developed to produce this compound in high yields and purity. These methods often involve condensation reactions between appropriately substituted benzaldehydes and diethyl oxalate, followed by cyclization steps. Advances in synthetic chemistry have enabled the production of 4-Hydroxy-7-methoxycoumarin on an industrial scale, facilitating its use in pharmaceutical applications.
The pharmacokinetic profile of 4-Hydroxy-7-methoxycoumarin is another critical aspect that has been thoroughly investigated. Studies have shown that the compound exhibits good oral bioavailability and rapid absorption after administration. Its metabolic pathways involve conjugation with glucuronic acid and sulfate groups, which facilitate its excretion from the body. Understanding these pharmacokinetic properties is essential for optimizing dosing regimens and ensuring therapeutic efficacy.
The safety profile of 4-Hydroxy-7-methoxycoumarin has been evaluated through various toxicological studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal side effects observed. However, further research is needed to fully characterize its long-term safety profile and potential interactions with other drugs.
The future directions for research on 4-Hydroxy-7-methoxycoumarin are promising. Ongoing studies aim to elucidate its mechanisms of action in greater detail and explore new therapeutic applications. Additionally, efforts are underway to develop derivatives of this compound with enhanced bioavailability and improved pharmacological properties.
In conclusion, CAS No. 17575-15-4, corresponding to 4-Hydroxy-7-methoxycoumarin, is a versatile compound with significant potential in pharmaceutical applications. Its diverse biological activities, coupled with its favorable pharmacokinetic profile, make it a promising candidate for the development of new drugs targeting various diseases.
17575-15-4 (4-Hydroxy-7-methoxycoumarin) Related Products
- 22105-09-5(4H-1-Benzopyran-4-one,2-hydroxy-)
- 1983-81-9(2H-1-Benzopyran-2-one,4,7-dihydroxy-)
- 53666-76-5(4-Hydroxy-5-methoxy-2H-chromen-2-one)
- 55004-82-5(2H-1-Benzopyran-2-one, 4-hydroxy-7-propoxy-)
- 55004-81-4(2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy-)
- 1076-38-6(4-Hydroxycoumarin)
- 24631-83-2(4-Hydroxy-8-methyl-2H-chromen-2-one)
- 17575-26-7(4,5,7-Trihydroxy-2H-chromen-2-one)
- 13252-83-0(4-Hydroxy-6-methyl-2H-chromen-2-one)
- 54295-01-1(2H-1-Benzopyran-2-one, 4-hydroxy-7-methoxy-8-methyl-)